2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3,5-dichlorobenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently oxidized to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution
Major Products
Oxidation: 2-(3,5-dichlorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,5-dichlorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-5H,(H,13,14) |
InChI Key |
TUFWBMJQSJLAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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